Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate
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Overview
Description
Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
Uniqueness
Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
654640-22-9 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate |
InChI |
InChI=1S/C16H19NO3/c1-4-20-16(18)14(11-17)6-5-12(2)13-7-9-15(19-3)10-8-13/h5,7-10,14H,4,6H2,1-3H3 |
InChI Key |
SCDSXWOXPHQXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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